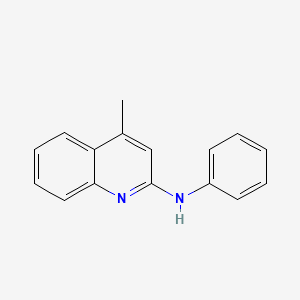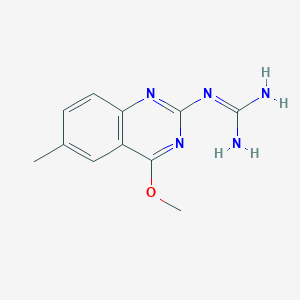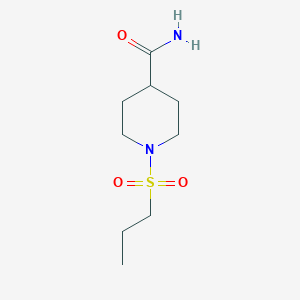
4-methyl-N-phenyl-2-quinolinamine
説明
4-methyl-N-phenyl-2-quinolinamine is a useful research compound. Its molecular formula is C16H14N2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 234.115698455 g/mol and the complexity rating of the compound is 260. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antileishmanial Activity
4-Methyl-N-phenyl-2-quinolinamine derivatives, specifically the 8-quinolinamine class, have been found to be effective against Leishmania donovani infections, a parasite responsible for the disease leishmaniasis. This finding was highlighted in a study where the antileishmanial activity of various 8-quinolinamine analogs was explored, leading to the identification of specific derivatives with increased potency (Johnson & Werbel, 1983).
Antimicrobial Agents
8-Quinolinamines and their derivatives have shown significant potential as antimicrobial agents. For example, a study synthesized new series of 4-(substituted phenyl)-5-[(quinolin-8-yloxy) methyl]-4H-1,2,4-triazole-3-thiol and related compounds, which exhibited notable in vitro antimicrobial activity. This activity was observed against various bacterial and fungal strains, highlighting the broad-spectrum antimicrobial potential of these compounds (Sharma et al., 2008).
Anticancer Potential
Some this compound derivatives have been identified as potential anticancer agents. A study described the discovery of a nanomolar inhibitor of the human murine double minute 2 (MDM2)-p53 interaction, a critical pathway in cancer cell survival. The identified compound, a novel inhibitor from the quinolinol class, showed promise as a non-peptide inhibitor of the MDM2-p53 interaction, suggesting its potential in cancer therapy (Lu et al., 2006).
Antimalarial Activity
Research has also indicated the efficacy of 8-quinolinamine derivatives in treating malaria. One study reported the synthesis of N8-(4-amino-1-methylbutyl)-5-alkoxy-4-ethyl-6-methoxy-8-quinolinamines and their pro prodrug analogues, which showed significant antimalarial activities, surpassing that of the standard drug chloroquine in both in vitro and in vivo models (Vangapandu et al., 2003).
Neuroprotective Properties
Quinolinate, a neurotoxin, can be used to model neurodegenerative diseases. A study involving quinolinate-induced neurodegeneration in rats highlighted the protective effect of magnesium against such damage. This research suggests the potential use of this compound derivatives in exploring neuroprotective strategies (Wolf et al., 1990).
Photophysical Applications
This compound derivatives have shown interesting photophysical properties, making them potential candidates for use in organic light-emitting diodes (OLEDs). Research indicates that these compounds can exhibit luminescence in specific conditions, which is a valuable property for the development of OLED materials (O'donoghue et al., 2004).
特性
IUPAC Name |
4-methyl-N-phenylquinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-12-11-16(17-13-7-3-2-4-8-13)18-15-10-6-5-9-14(12)15/h2-11H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLUOGCGSAIZGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5341109.png)
![1-{2-[(2-methoxyethyl)amino]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}piperidine-4-carbonitrile](/img/structure/B5341111.png)

![2-(4-methoxyphenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5341123.png)
![N-[3-(4-morpholinyl)propyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5341130.png)
![(E)-4-[3-(2-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]pent-3-en-2-one](/img/structure/B5341135.png)

![8-{5-methyl-6-[(2-methyl-3-pyridinyl)oxy]-4-pyrimidinyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5341167.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5341180.png)
![N-(4-{[(2H-13-BENZODIOXOL-5-YL)CARBAMOYL]AMINO}PHENYL)ACETAMIDE](/img/structure/B5341187.png)
![N-{1-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]-4-piperidinyl}methanesulfonamide](/img/structure/B5341201.png)
![4-[(2-isopropyl-4-pyrimidinyl)methyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B5341202.png)

![1-{4-[4-(2,3-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}BUTAN-1-ONE](/img/structure/B5341223.png)
